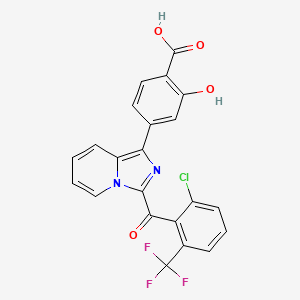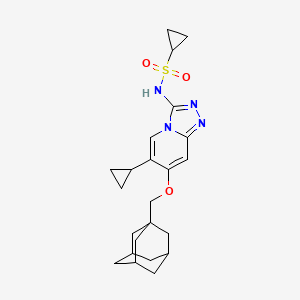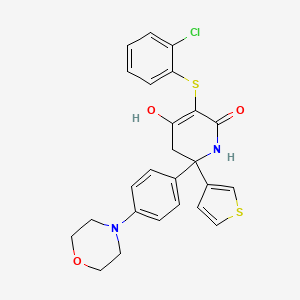![molecular formula C19H23N5O4S B607754 3-{[6,7-bis(methyloxy)-4-quinazolinyl]amino}-4-(dimethylamino)-N-methylbenzenesulfonamide CAS No. 1301761-96-5](/img/structure/B607754.png)
3-{[6,7-bis(methyloxy)-4-quinazolinyl]amino}-4-(dimethylamino)-N-methylbenzenesulfonamide
Übersicht
Beschreibung
This compound is a quinazoline derivative with the molecular formula C19H23N5O4S and a molecular weight of 417.484. Quinazoline derivatives, which belong to the N-containing heterocyclic compounds, have drawn attention due to their significant biological activities .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a quinazoline core, which is a bicyclic system containing two nitrogen atoms in a six-membered ring fused to a benzene ring . It also contains methyloxy, dimethylamino, and methylbenzenesulfonamide functional groups.Wissenschaftliche Forschungsanwendungen
Crystallography and Polymorphism Prediction
GSK-114 is part of the GlaxoSmithKline (GSK) database of small molecule crystal structures . This database contains X-ray diffraction results from GSK and heritage companies from the past 40 years . The information gleaned from these crystal structure databases has been reported on several pharmaceutically relevant compounds to make knowledge-based predictions of polymorphism .
Drug Development in Hematologic Malignancies
GSK-114 is being used in the development of efficient drug treatments for hematologic malignancies . GSK is developing an engineered T-cell receptor, T-cell immunotherapy designed to recognize a tumor-specific antigen and eliminate malignant cells in solid tumors and hematologic malignancies .
Neurodegenerative Disorders
GSK-114 is linked with neurodegenerative disorders through three pathways: cytoskeleton organization, the mammalian target of rapamycin (mTOR)/autophagy axis, and mitochondria . The development of GSK-3 inhibitors for treating neurodegeneration is considered a promising area of research .
Wirkmechanismus
Target of Action
GSK-114, also known as 3-{[6,7-bis(methyloxy)-4-quinazolinyl]amino}-4-(dimethylamino)-N-methylbenzenesulfonamide, primarily targets the TNNI3 Interacting Kinase (TNNI3K) in the body . TNNI3K is a member of the tyrosine-like kinase family that is selectively expressed in heart tissue .
Mode of Action
GSK-114 acts as a highly selective inhibitor of TNNI3K . It shows significant bias for TNNI3K over B-Raf kinase . By inhibiting TNNI3K, GSK-114 blocks the interaction of granulocyte macrophage colony-stimulating factor (GM-CSF) with its cell surface receptor . This neutralizes the biological function of GM-CSF .
Biochemical Pathways
The inhibition of TNNI3K by GSK-114 affects multiple biochemical pathways. GSK-3, a related kinase, is involved in various signaling pathways controlling metabolism, differentiation, and immunity, as well as cell death and survival . It targets transcription factors, regulates the activity of metabolic and signaling enzymes, and controls the half-life of proteins by earmarking them for degradation
Result of Action
The primary result of GSK-114’s action is the inhibition of TNNI3K, which leads to the neutralization of GM-CSF’s biological function . This can lead to changes in cellular processes, particularly those involving inflammation and joint damage . The exact molecular and cellular effects of GSK-114 are still under investigation.
Action Environment
The action, efficacy, and stability of GSK-114, like many other drugs, can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH, temperature, and the presence of other molecules. External factors, such as storage conditions, can also affect the stability of GSK-114. GlaxoSmithKline, the developer of GSK-114, is committed to addressing its environmental impact, which could indirectly influence the action of its drugs .
Eigenschaften
IUPAC Name |
3-[(6,7-dimethoxyquinazolin-4-yl)amino]-4-(dimethylamino)-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4S/c1-20-29(25,26)12-6-7-16(24(2)3)15(8-12)23-19-13-9-17(27-4)18(28-5)10-14(13)21-11-22-19/h6-11,20H,1-5H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSROMRPOFFTMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)N(C)C)NC2=NC=NC3=CC(=C(C=C32)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((6,7-dimethoxyquinazolin-4-yl)amino)-4-(dimethylamino)-N-methylbenzenesulfonamide | |
Synthesis routes and methods
Procedure details






Q & A
Q1: How does GSK114, also known as 3-{[6,7-bis(methyloxy)-4-quinazolinyl]amino}-4-(dimethylamino)-N-methylbenzenesulfonamide, interact with its target, cardiac troponin I-interacting kinase (TNNi3K), and what are the downstream effects of this interaction?
A1: GSK114 acts as a potent and selective inhibitor of TNNi3K. [, ] While the exact downstream effects of this inhibition are still being investigated, TNNi3K is known to play a role in cardiac muscle contraction regulation. Therefore, inhibiting TNNi3K with GSK114 could potentially have therapeutic implications for cardiovascular diseases. Further research is needed to fully elucidate the downstream effects of GSK114-mediated TNNi3K inhibition.
Q2: How does the structure of GSK114 contribute to its inhibitory activity against TNNi3K, and what modifications impact its potency and selectivity?
A2: Research suggests that both the quinazoline core and the N-methylbenzenesulfonamide moiety of GSK114 are crucial for its potent TNNi3K inhibition. [] The quinazoline likely interacts with the hinge region of the kinase domain, a common feature of kinase inhibitors. Interestingly, the N-methylbenzenesulfonamide group appears to contribute significantly to GSK114’s potency, more so than typical quinazoline-based kinase inhibitors. [] Modifications to the hinge-binding region, such as adding a methyl group, can completely abolish TNNi3K inhibitory activity. [] This highlights the importance of specific structural features for GSK114's activity and selectivity. Further investigation into structure-activity relationships will be crucial for developing more potent and selective TNNi3K inhibitors.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3-[7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl]-1-(oxan-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}ethan-1-one](/img/structure/B607672.png)




![1-[3-[[2-Fluoranyl-4-(1-Methylpyrazol-4-Yl)phenyl]amino]-1-[(3~{s})-Oxolan-3-Yl]-6,7-Dihydro-4~{h}-Pyrazolo[4,3-C]pyridin-5-Yl]ethanone](/img/structure/B607679.png)
![1-({1-(2-Aminopyrimidin-4-Yl)-2-[(2-Methoxyethyl)amino]-1h-Benzimidazol-6-Yl}ethynyl)cyclohexanol](/img/structure/B607680.png)
![2-[[6-[3,3-Bis(Fluoranyl)pyrrolidin-1-Yl]-4-[1-(Oxetan-3-Yl)piperidin-4-Yl]pyridin-2-Yl]amino]pyridine-4-Carbonitrile](/img/structure/B607683.png)
![Carbonyl)-phenyl]-1,6-dihydro-pyrrolo[2,3-c]pyridin-7-](/img/structure/B607685.png)
![N-(4-{[3-(Trifluoromethyl)phenyl]sulfonyl}benzyl)-2h-Pyrazolo[3,4-B]pyridine-5-Carboxamide](/img/structure/B607691.png)
![4-[2-Amino-4-Ethyl-5-(1h-Indazol-5-Yl)pyridin-3-Yl]phenol](/img/structure/B607693.png)
![6'-amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide](/img/structure/B607694.png)